Prostaglandin D2 Ethanolamide
Overview
Description
Prostaglandin D2 Ethanolamide is a bioactive lipid produced by the sequential metabolism of anandamide (arachidonoyl ethanolamide) by cyclooxygenase enzymes, particularly cyclooxygenase-2, and prostaglandin D synthase . This compound is part of the prostaglandin family, which plays significant roles in various physiological processes, including inflammation, vasodilation, and bronchoconstriction .
Mechanism of Action
Target of Action
Prostaglandin D2 Ethanolamide, also known as Prostamide D2, primarily targets the Prostaglandin D2 receptor 2 (DP2) . This receptor is mainly expressed by key cells involved in type 2 immune responses, including T helper type 2 (TH2) cells, type 2 innate lymphoid cells, and eosinophils . It also interacts with the Aldo-keto reductase family 1 member C3 .
Mode of Action
Prostamide D2 interacts with its targets, leading to a series of biological actions. It is inactive against recombinant prostanoid receptors, including the D prostanoid receptor . It increases the frequency of miniature inhibitory postsynaptic currents in primary cultured hippocampal neurons, an effect opposite to that induced by anandamide .
Biochemical Pathways
Prostamide D2 is involved in various biochemical pathways. It is a major prostaglandin produced by mast cells and also by other immune cells such as TH2 cells and dendritic cells . It is released upon activation of mast cells and is also synthesized by alveolar macrophages . Prostaglandin D2 (PGD2) stimulates three distinct types of G protein-coupled receptors: DP1, CRTH2 (DP2), and F type of prostanoid (FP) receptors .
Pharmacokinetics
It is known that the compound is released upon activation of mast cells and is also synthesized by alveolar macrophages . More research is needed to fully understand the ADME properties of Prostamide D2.
Result of Action
The interaction of Prostamide D2 with its targets has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function . It also induces apoptosis in colorectal carcinoma cell lines .
Action Environment
The action of Prostamide D2 can be influenced by various environmental factors. For instance, its concentration in asthma patients is 10 times higher than in control patients, especially after it is brought into contact with allergens, air pollution, secondhand smoke, and smoke
Biochemical Analysis
Biochemical Properties
Prostaglandin D2 Ethanolamide interacts with various enzymes and proteins. It is produced by the action of COX-2 on anandamide, a process that involves the conversion of arachidonic acid to Prostaglandin H2, which is then further metabolized to this compound . The compound is inactive against recombinant prostanoid receptors, including the D prostanoid receptor .
Cellular Effects
This compound has been shown to have various effects on cells. For instance, it increases the frequency of miniature inhibitory postsynaptic currents in primary cultured hippocampal neurons, an effect opposite to that induced by anandamide . It also induces apoptosis in colorectal carcinoma cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It acts as a substrate for cyclooxygenase, leading to its conversion to Prostaglandin D2
Temporal Effects in Laboratory Settings
It is known that the compound can be produced in response to inflammatory conditions, suggesting that its effects may change over time depending on the cellular environment .
Metabolic Pathways
This compound is involved in the prostaglandin D2 metabolic pathway. It is produced from anandamide through the action of cyclooxygenase (COX) enzymes, particularly COX-2, and PGD synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prostaglandin D2 Ethanolamide is synthesized through the metabolism of anandamide by cyclooxygenase enzymes, particularly cyclooxygenase-2, and prostaglandin D synthase . The biosynthesis can be increased when anandamide metabolism is diminished by the deletion of fatty acid amide hydrolase .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for this compound. Most of the production is likely carried out in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions: Prostaglandin D2 Ethanolamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and interaction with other molecules.
Common Reagents and Conditions: The synthesis of this compound involves the use of cyclooxygenase enzymes and prostaglandin D synthase . The reaction conditions typically include the presence of these enzymes and appropriate substrates, such as anandamide.
Major Products Formed: The primary product formed from the synthesis of this compound is the compound itself. it can further undergo metabolic transformations to produce other bioactive lipids.
Scientific Research Applications
Prostaglandin D2 Ethanolamide has several scientific research applications, including:
Biology: this compound is involved in various biological processes, such as inflammation and immune response.
Medicine: It has potential therapeutic applications in treating conditions like asthma and inflammatory bowel diseases
Industry: While its industrial applications are limited, it is used in research to develop new drugs and therapeutic agents.
Comparison with Similar Compounds
- Prostaglandin D2
- Prostaglandin E2
- Prostaglandin F2a
- Prostamide F2a
- Prostamide E2
Properties
IUPAC Name |
(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-20,24-26H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYDJKSQFDUAGF-YIRKRNQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PGD2 ethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
398138-28-8 | |
Record name | Prostaglandin D2 ethanolamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=398138-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PGD2 ethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the lack of fatty acid amide hydrolase (FAAH) affect prostamide D2 levels?
A: The research primarily focuses on prostamide F2α, E2, and anandamide. While it doesn't directly investigate prostamide D2, it demonstrates that in FAAH -/- mice, the levels of anandamide, prostamide E2, and prostamide D2 are significantly higher after anandamide administration compared to control mice []. This suggests that FAAH plays a role in the metabolism of these compounds, and its absence could lead to their accumulation. It's plausible that a similar trend might be observed with prostamide D2, but further research is needed to confirm this.
Q2: Could prostamide D2 interact with prostanoid receptors?
A: Research indicates that while prostamides, including prostamide D2, can stimulate certain responses, they do not show significant interaction with known prostanoid receptors []. For instance, prostamide D2, along with E2 and F2α, showed minimal to no binding affinity for various human recombinant prostanoid receptors (DP, EP1-4, FP, IP, and TP) []. This suggests that prostamide D2 might exert its effects through alternative mechanisms, potentially involving novel receptors yet to be characterized.
Q3: What are the potential research applications for understanding prostamide D2 formation?
A: The research highlights that prostamide F2α is formed in vivo from anandamide, particularly when FAAH, a key enzyme in anandamide degradation, is absent []. This conversion is suggested to occur via the cyclooxygenase-2 (COX-2) pathway. Given the structural similarities and metabolic pathways involved, understanding the formation of prostamide D2 could have implications for:
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